4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol is a specialty product for proteomics research . It has a molecular formula of C16H15N3OS and a molecular weight of 297.37 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol, has been a subject of research . For instance, 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol is characterized by the presence of a 1,2,4-triazole ring, a phenyl group, a tolyloxymethyl group, and a thiol group .Scientific Research Applications
- 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol exhibits antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. By inhibiting microbial growth, it could serve as a basis for developing new antibiotics or antifungal agents .
- The compound’s unique structure makes it an interesting candidate for cancer research. Scientists investigate its impact on cancer cells, aiming to develop targeted therapies. Its potential lies in disrupting cancer cell growth and survival pathways .
- Inflammation plays a crucial role in various diseases. Researchers study whether 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol can modulate inflammatory responses. If successful, it could lead to novel anti-inflammatory drugs .
- Antioxidants protect cells from oxidative damage. This compound’s thiol group suggests it may act as an antioxidant. Investigations focus on its ability to scavenge free radicals and prevent cellular damage .
- Beyond biological applications, 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol has been studied as a corrosion inhibitor for metals. It helps prevent metal surfaces from corroding in acidic environments .
- Researchers explore its potential as an organic catalyst. The compound’s unique structure may enable it to catalyze specific chemical reactions efficiently. Applications could range from green chemistry to industrial processes .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Properties
Antioxidant Activity
Metal Corrosion Inhibition
Organic Catalysts
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with various enzymes and receptors in the body, influencing biochemical processes .
Mode of Action
Similar triazole compounds are known to bind to their targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Triazole compounds, in general, can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol interacts with its targets and exerts its effects .
properties
IUPAC Name |
3-[(3-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-6-5-9-14(10-12)20-11-15-17-18-16(21)19(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRZKPKIARXFOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.